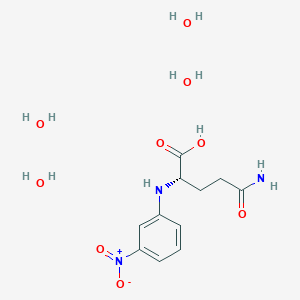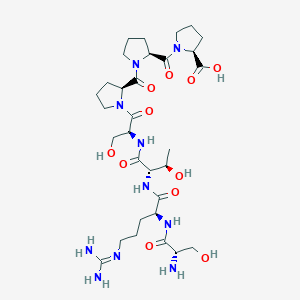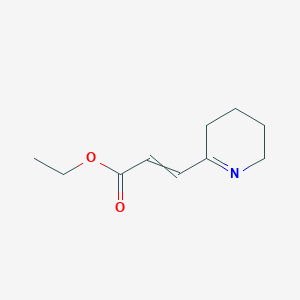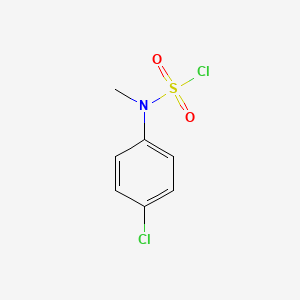![molecular formula C27H23N B15161647 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole CAS No. 843673-87-0](/img/structure/B15161647.png)
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzo[E]indole core with dibenzyl and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The dibenzyl and methyl groups are then introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or alkyl groups.
Applications De Recherche Scientifique
1,1-Dibenzyl-2-methyl-1H-benzo[E]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1,2-Trimethyl-1H-benzo[E]indole: Similar structure but with different substituents, leading to variations in chemical and biological properties.
1H-benzo[d]imidazole Derivatives: Share the benzo[E]indole core but differ in the substituents and functional groups, affecting their reactivity and applications.
Uniqueness: 1,1-Dibenzyl-2-methyl-1H-benzo[E]indole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibenzyl and methyl groups influence its reactivity, making it suitable for specific synthetic and research applications.
Propriétés
Numéro CAS |
843673-87-0 |
|---|---|
Formule moléculaire |
C27H23N |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
1,1-dibenzyl-2-methylbenzo[e]indole |
InChI |
InChI=1S/C27H23N/c1-20-27(18-21-10-4-2-5-11-21,19-22-12-6-3-7-13-22)26-24-15-9-8-14-23(24)16-17-25(26)28-20/h2-17H,18-19H2,1H3 |
Clé InChI |
GRMIMWQZLDWWND-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)


![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
